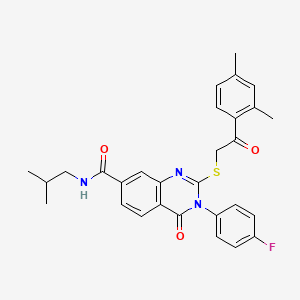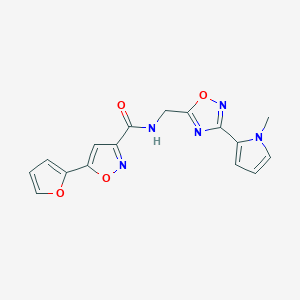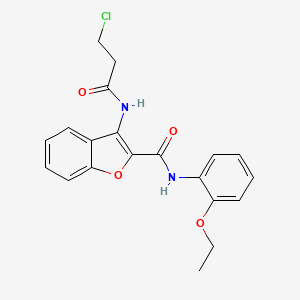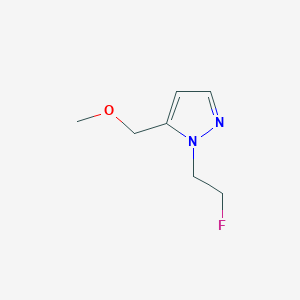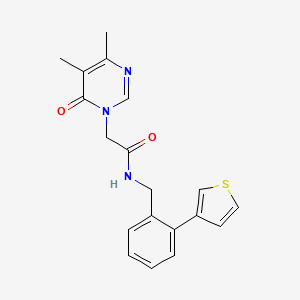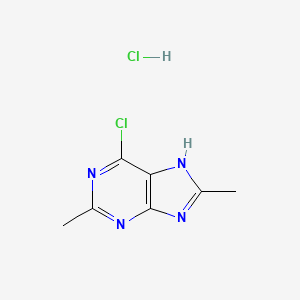
6-Chloro-2,8-dimethyl-7H-purine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-Chloro-2,8-dimethyl-7H-purine;hydrochloride” is a chemical compound with the formula C7H7ClN4. It is a derivative of purine, which is a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a purine ring, which is a heterocyclic aromatic organic compound. It contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 182.61 and a chemical formula of C7H7ClN4 .Scientific Research Applications
Purine Derivatives in Clinical Applications
Purine derivatives, which include the 6-Chloro-2,8-dimethyl-7H-purine;hydrochloride, are known for their significant biological activities. Lorente-Macías et al. (2018) highlighted that purine analogs are utilized in treating acute leukemias, and certain derivatives act as effective antiviral or antitumor agents. The purine nucleus is a critical pharmacophoric group, capable of interfering in enzyme synthesis and function, and is used extensively in developing protein kinase inhibitors. This study also presented new routes for producing purine libraries, showing the compound's relevance in medical research and pharmaceutical applications (Lorente-Macías et al., 2018).
Chemical Synthesis and Structural Analysis
Ibrahim et al. (2011) researched the chemical synthesis involving this compound. They explored the lithiation of 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine with LiTMP, leading to the creation of various 2-alkynylated compounds or 2,8-dialkynylated purines. This indicates the compound's potential as an intermediate in organic synthesis (Ibrahim et al., 2011).
Properties
IUPAC Name |
6-chloro-2,8-dimethyl-7H-purine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4.ClH/c1-3-9-5-6(8)10-4(2)12-7(5)11-3;/h1-2H3,(H,9,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWSWTINCAQHIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=NC(=N2)C)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
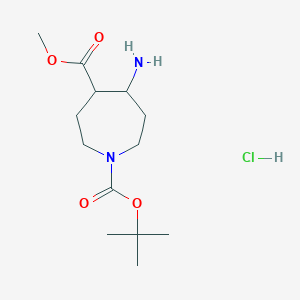
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2407835.png)
![4-chloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline](/img/structure/B2407836.png)


![4-Chlorophenyl 2-[(4-chlorophenyl)sulfanyl]benzyl sulfide](/img/structure/B2407841.png)
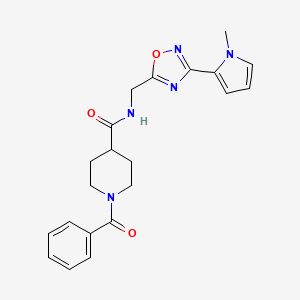
![N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407844.png)
![2,1,3-Benzothiadiazol-5-yl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2407848.png)
